molecular formula C8H13N3S B2805254 N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine CAS No. 1492549-88-8

N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2805254
CAS No.: 1492549-88-8
M. Wt: 183.27
InChI Key: JBLDCIXELBSTHK-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C8H13N3S and a molecular weight of 183.27 g/mol This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

The synthesis of N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine involves several steps. One common method is the reaction of cyclopentanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted thiadiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication . Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine can be compared with other similar thiadiazole compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopentyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-9-8(12-11-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLDCIXELBSTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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